![molecular formula C10H18O2Si B12570593 {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane CAS No. 502161-56-0](/img/structure/B12570593.png)
{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of a pyran ring and a vinyl ether moiety attached to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 3,4-dihydro-2H-pyran with a vinyl ether in the presence of a trimethylsilylating agent. Common reagents include trimethylsilyl chloride and a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl ether moiety to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
Industry
In material science, this compound can be used in the production of silicon-based polymers and resins. Its ability to form stable bonds with other silicon-containing compounds makes it useful in the development of advanced materials.
Wirkmechanismus
The mechanism by which {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the formation of new bonds. The pyran ring and vinyl ether moiety can participate in various chemical transformations, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Compounds like trimethylsilyl chloride and trimethylsilyl ether share the trimethylsilyl group but lack the pyran and vinyl ether moieties.
Vinyl ethers: Compounds such as ethyl vinyl ether contain the vinyl ether group but do not have the silyl group or pyran ring.
Pyran derivatives: Compounds like 3,4-dihydro-2H-pyran share the pyran ring but lack the vinyl ether and silyl groups.
Uniqueness
The uniqueness of {[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane lies in its combination of a pyran ring, a vinyl ether moiety, and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
502161-56-0 |
|---|---|
Molekularformel |
C10H18O2Si |
Molekulargewicht |
198.33 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-pyran-6-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C10H18O2Si/c1-9(12-13(2,3)4)10-7-5-6-8-11-10/h7H,1,5-6,8H2,2-4H3 |
InChI-Schlüssel |
KZUKVQZKAISLST-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
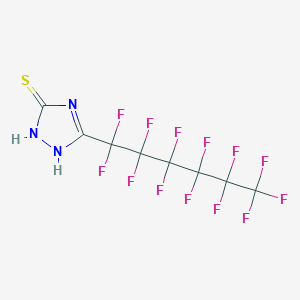
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
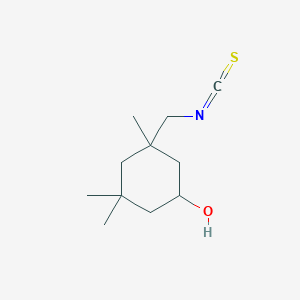
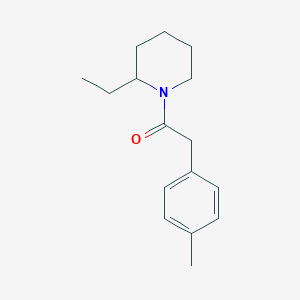
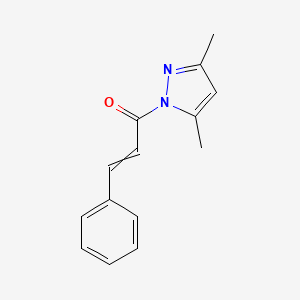
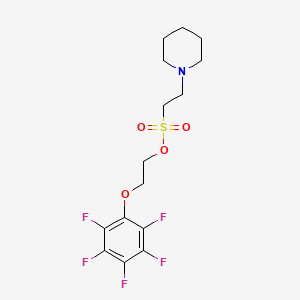
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
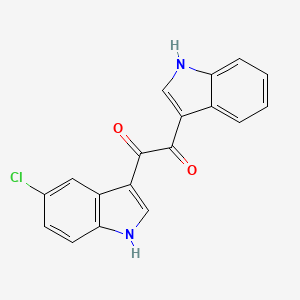
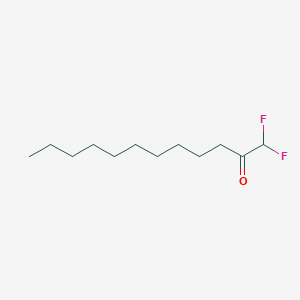
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
